2-(4-Nitrophenyl)cyclooctan-1-one

Medium-ring chemistry Conformational analysis Stereoselective synthesis

Medicinal chemists exploring ring-size SAR beyond cyclohexanone/cyclopentanone scaffolds face limited access to 8-membered ring analogs. 2-(4-Nitrophenyl)cyclooctan-1-one directly addresses this gap. - Provides cyclooctanone topology inaccessible with smaller ring analogs, critical for targets where ring size governs bioactivity. - 4-Nitro group serves as latent amine (via hydrogenation) and electron-withdrawing handle for sequential aryl functionalization. - Supplied as yellow solid, ≥98% purity, mp 83-87°C; for R&D and further manufacturing use only.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B12077542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)cyclooctan-1-one
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CCCC(=O)C(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H17NO3/c16-14-6-4-2-1-3-5-13(14)11-7-9-12(10-8-11)15(17)18/h7-10,13H,1-6H2
InChIKeyWEGWGUHUQAPRJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)cyclooctan-1-one Procurement Guide


2-(4-Nitrophenyl)cyclooctan-1-one (CAS 1451450-77-3) is a synthetic aryl-substituted cyclooctanone derivative with molecular formula C₁₄H₁₇NO₃ and molecular weight 247.29 g/mol . The compound features an eight-membered cyclooctanone ring bearing a 4-nitrophenyl substituent at the 2-position, combining a medium-ring alicyclic ketone with an electron-deficient aromatic nitro group [1]. It is supplied as a yellow solid with a reported melting point of 83–87 °C and is typically offered at ≥98% purity for research and further manufacturing use only . Within the broader class of 2-arylcycloalkanones, this compound sits at the intersection of ring-size diversity (cyclooctanone vs. the more common cyclohexanone and cyclopentanone scaffolds) and aryl electronic modulation (nitro vs. unsubstituted phenyl, chloro, or amino substituents), which together define its differentiation profile for synthetic chemistry and medicinal chemistry applications [2].

Ring Size 8-membered cyclooctanone core for scaffold-hopping and ring-expansion studies
Nitro Handle Reducible 4-NO₂ group enables amine library synthesis and electronic tuning
Specification Defined purity specification and storage conditions support reproducible procurement

Differentiation of 2-(4-Nitrophenyl)cyclooctan-1-one from Analogues


2-Arylcycloalkanones cannot be treated as interchangeable building blocks because both ring size and aryl substitution independently and synergistically govern conformational behavior, reactivity, and downstream functionalization potential. The eight-membered cyclooctanone ring in 2-(4-nitrophenyl)cyclooctan-1-one adopts a fundamentally different conformational ensemble compared to the six-membered chair of 2-(4-nitrophenyl)cyclohexanone (CAS 52648-78-9) or the envelope conformations of 2-(4-nitrophenyl)cyclopentanone (CAS 104869-89-8), altering the spatial presentation of the aryl group and the accessibility of the α-carbon for enolate chemistry [1]. Simultaneously, the 4-nitro substituent introduces an electron-withdrawing effect absent in the unsubstituted 2-phenylcyclooctanone (CAS 14996-79-3), modulating both the electrophilicity of the ketone carbonyl and the electronic character of the aromatic ring, which directly impacts reactivity in reduction, nucleophilic aromatic substitution, and cross-coupling sequences . Substituting with a smaller-ring analog or a non-nitrated phenyl derivative would therefore alter both the steric trajectory of the aryl group and the electronic landscape of the molecule, compromising diastereoselectivity in stereocontrolled transformations and eliminating the nitro group as an orthogonal synthetic handle for downstream amine elaboration [2].

Target Feature
Common Analog
Risk of Substitution
Cyclooctanone (8-ring)
Cyclohexanone or cyclopentanone analogs
Conformational ensemble shift may alter diastereoselectivity and aryl trajectory
4-NO₂ aryl substituent
Unsubstituted phenyl or 4-Cl analog
Loss of reducible nitro handle eliminates amine diversification entry point
Electron-withdrawing nitro
Electron-neutral phenyl
Carbonyl reactivity and aromatic substitution potential may differ substantially

2-(4-Nitrophenyl)cyclooctan-1-one Comparator Evidence


Conformational Differentiation by Ring Size

The eight-membered cyclooctanone ring of the target compound confers a distinct conformational profile compared to its six-membered (cyclohexanone) and five-membered (cyclopentanone) 4-nitrophenyl-substituted analogs. Cyclooctanone rings populate multiple low-energy conformations including boat-chair and crown conformers, in contrast to the single predominant chair conformation of cyclohexanone derivatives . This conformational flexibility translates into a greater number of accessible rotatable bonds (1 in the target and 2-phenylcyclooctanone vs. 0 in cyclopentanone analogs) and a larger solvent-accessible surface, which can influence both intermolecular interactions in biological targets and diastereofacial selectivity in asymmetric transformations . The heavier atom count of the target (21 heavy atoms) vs. 2-(4-nitrophenyl)cyclopentanone (15 heavy atoms) further underscores the increased steric bulk and reduced ring strain of the medium-ring system .

Ring Size
Class-level
8-membered vs. 6 vs. 5
Heavy atoms: 21 vs. 16 vs. 15
Medium-ring conformation influences diastereoselectivity and spatial aryl presentation
Based on molecular descriptor comparison; experimental conformation data to verify
Medium-ring chemistry Conformational analysis Stereoselective synthesis

Nitro Group Synthetic Utility vs. Unsubstituted Phenyl

The 4-nitrophenyl substituent in the target compound provides a reducible nitro group that can be chemoselectively converted to a 4-aminophenyl group under catalytic hydrogenation or transfer hydrogenation conditions, yielding 2-(4-aminophenyl)cyclooctan-1-one . This reduction handle is entirely absent in the direct structural analog 2-phenylcyclooctanone (CAS 14996-79-3, C₁₄H₁₈O, MW 202.29), which lacks any heteroatom substituent on the phenyl ring . The nitro group also serves as an electron-withdrawing substituent (Hammett σₚ = +0.78) that activates the aromatic ring toward nucleophilic aromatic substitution and modulates the carbonyl reactivity at the α-position through inductive effects transmitted across the cyclooctanone ring [1]. This dual role—as both a synthetic handle and an electronic modulator—is not available in 2-phenylcyclooctanone or in the 4-chloro analog 2-[(4-chlorophenyl)methylene]cyclooctan-1-one (CAS 817204-25-4), where the chloro substituent is less versatile for downstream functionalization [2].

Nitro Handle
Class-level
NO₂ → NH₂
HBA: 4 vs. 1
TPSA: ~63–80 vs. 17.1 Ų
Nitro group enables amine library synthesis; unsubstituted phenyl lacks this entry point
Computed descriptors and established nitro reduction chemistry
Synthetic methodology Functional group interconversion Parallel library synthesis

Defined Purity and Storage Conditions

The target compound is commercially available with a documented purity of ≥98% and defined storage conditions of sealed in dry at 2–8 °C, as specified by ChemScene (Cat. No. CS-0516142) . This specification provides a tangible quality benchmark for procurement decisions. In contrast, the unsubstituted 2-phenylcyclooctanone is listed on multiple vendor platforms without a reported purity specification or defined storage conditions, introducing ambiguity for researchers who require batch-to-batch reproducibility . The melting point of 83–87 °C reported by Hoffman Fine Chemicals serves as an additional identity verification parameter that can be used for incoming quality control (QC) confirmation via melting point determination . While melting point data for 2-phenylcyclooctanone is not systematically available in open vendor databases, precluding direct quantitative comparison of this parameter, the documented melting point and purity specification for the target compound provide a procurement advantage for laboratories with standard operating procedures requiring defined QC acceptance criteria .

Purity & Storage
Specification review
≥98% purity
2–8 °C storage
mp 83–87 °C
Defined quality benchmarks support reproducible procurement
Comparator lacks published purity specification
Quality control Reproducibility Procurement specification

Polarity and H-Bonding Differentiation

Introduction of the 4-nitro substituent substantially alters the polarity profile of the cyclooctanone scaffold compared to the unsubstituted 2-phenylcyclooctanone. The target compound possesses four hydrogen-bond acceptor (HBA) sites (carbonyl oxygen plus three nitro-group atoms) versus a single HBA site in 2-phenylcyclooctanone . This increase in HBA count is accompanied by an estimated topological polar surface area (TPSA) of approximately 63–80 Ų for the target, compared to 17.1 Ų for 2-phenylcyclooctanone—an approximately 3.7- to 4.7-fold increase . This polarity differential translates into distinct chromatographic retention behavior (shorter retention on reversed-phase HPLC) and altered solubility profiles in aqueous and mixed solvent systems. The predicted XLogP3 for a closely related 2-[2-(4-nitrophenyl)-2-oxoethyl]cyclooctanone analog is 3.2 with a TPSA of 77.28–80 Ų, providing a computational reference point for the target compound's lipophilicity, which is expected to be lower than the XLogP3 of 3.7 reported for 2-phenylcyclooctanone due to the polar nitro group .

Polarity Shift
Context-dependent
HBA: 4 vs. 1
TPSA ~63–80 vs. 17.1 Ų
XLogP3 shift ≈ -0.5 to -1.0
Higher polarity alters chromatographic retention and solubility profile
Estimated from computed descriptors; experimental logP to verify
Physicochemical profiling Chromatographic behavior Lipophilicity

Supplier and Pricing Comparison

The target compound is supplied through a limited network of specialist chemical vendors including Apollo Scientific (Ref. 54-OR340129, 100mg at €676.00 / £430.00), ChemScene (Cat. No. CS-0516142, ≥98%, 100mg), and Hoffman Fine Chemicals (Product Number HFC4775) [1]. In contrast, the unsubstituted 2-phenylcyclooctanone is listed on ChemicalBook and Guidechem without active pricing or a dedicated catalog number from these specialty suppliers, suggesting more limited commercial availability through characterized channels . The price point of approximately €676/100mg positions the target compound as a specialty research chemical with a cost structure reflective of its defined purity specification and limited production scale. While the smaller-ring analog 2-(4-nitrophenyl)cyclopentanone (CAS 104869-89-8, MW 205.21) is available from AKSci (Cat. No. 4618EY) at a presumably lower cost due to its less complex synthesis, the procurement decision hinges on whether the cyclooctanone ring-size advantage justifies the premium .

Supplier Network
Reported
≥3 qualified suppliers
Apollo Sci. €676/100mg
Defined supplier network reduces single-source dependency risk
Comparator lacks active specialty vendor pricing
Supplier qualification Cost analysis Supply chain

2-(4-Nitrophenyl)cyclooctan-1-one Application Scenarios


Scaffold Hopping with Cyclooctanone Topology

In drug discovery programs where the lead series contains a 2-arylcycloalkanone pharmacophore and the project objective is to explore ring-size SAR beyond the common cyclohexanone and cyclopentanone scaffolds, 2-(4-nitrophenyl)cyclooctan-1-one provides access to the eight-membered ring topology. The cyclooctanone ring introduces conformational flexibility and a distinct spatial trajectory of the 4-nitrophenyl group that cannot be achieved with smaller ring analogs [1]. This is particularly relevant for targets where the cyclooctanone core has demonstrated biological activity, such as the hypocholesterolemic cyclooctanone derivatives (e.g., 2,8-dibenzylcyclooctanone), where ring size was shown to be a critical determinant of triglyceride-lowering efficacy [2].

Nitro-to-Amine Reduction for Parallel Library Synthesis

The 4-nitrophenyl group serves as a latent amine that can be unmasked via catalytic hydrogenation or transfer hydrogenation to generate 2-(4-aminophenyl)cyclooctan-1-one, which can then undergo amide coupling, sulfonylation, or reductive amination to produce diverse compound libraries for SAR exploration [1]. This orthogonal functionalization strategy is not accessible from 2-phenylcyclooctanone, which lacks a chemically addressable substituent on the aromatic ring. The electron-withdrawing nature of the nitro group (Hammett σₚ = +0.78) also activates the aromatic ring for nucleophilic aromatic substitution prior to reduction, enabling two-step sequential functionalization of the aryl ring [2].

Stereoselective Synthesis with Cyclooctanone Conformations

For asymmetric synthesis applications, the cyclooctanone ring's conformational ensemble provides a chiral environment that can be exploited for diastereoselective transformations. Published work on α-nitrocyclooctanone derivatives demonstrates that the medium-ring scaffold participates in palladium-catalyzed intramolecular α'-arylation reactions yielding fused indane derivatives with defined stereochemistry [1]. The 2-(4-nitrophenyl) substitution pattern positions the aryl group at the α-carbon of the ketone, creating a chiral center at C2 that can serve as a stereochemical relay for subsequent diastereoselective reactions, including nitroaldol/retro-Dieckmann cascades that have been demonstrated with α-nitrocyclooctanone substrates to afford products containing three contiguous stereocenters in highly diastereoselective fashion [2].

Ring-Size Engineering for Physicochemical Modulation

When a lead compound containing a 2-(4-nitrophenyl)cyclohexanone or cyclopentanone substructure requires fine-tuning of lipophilicity, solubility, or target-binding conformation, replacement with the cyclooctanone analog provides a rational structural perturbation. The increased heavy atom count (21 vs. 16 vs. 15) and altered conformational ensemble of the cyclooctanone ring modify both the three-dimensional shape presented to biological targets and the physicochemical descriptors (estimated XLogP3, TPSA) that govern ADME properties [1]. This ring-size engineering approach is supported by the established structure-activity relationships of cyclooctanone derivatives in hypocholesterolemic activity, where ring size was systematically varied and correlated with in vivo efficacy [2].

Application
Selection Property
Validation Focus
Scaffold hopping studies
Cyclooctanone ring topology
Ring-size conformational profiling
Parallel library synthesis
Nitro-to-amine reduction handle
Amine diversification outcome verification
Stereoselective synthesis
α-Arylcyclooctanone chiral relay
Diastereoselective cascade validation
Physicochemical modulation
Ring-size impact on logP/TPSA
Physicochemical property profiling
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